molecular formula C10H12BrNO B3021684 3-Bromo-2-(cyclopentyloxy)pyridine CAS No. 1247429-75-9

3-Bromo-2-(cyclopentyloxy)pyridine

Cat. No.: B3021684
CAS No.: 1247429-75-9
M. Wt: 242.11
InChI Key: QZRZUVKOBQJBDD-UHFFFAOYSA-N
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Description

3-Bromo-2-(cyclopentyloxy)pyridine is a heterocyclic organic compound that belongs to the pyridine family. It features a pyridine ring substituted with a bromine atom at the 3-position and a cyclopentyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(cyclopentyloxy)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of a brominated pyridine derivative with a cyclopentylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(cyclopentyloxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

3-Bromo-2-(cyclopentyloxy)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-(cyclopentoxy)pyridine: Similar in structure but with different substitution patterns.

    3-Bromo-2-(methoxy)pyridine: Features a methoxy group instead of a cyclopentyl group.

    3-Bromo-2-(ethoxy)pyridine: Contains an ethoxy group in place of the cyclopentyl group.

Uniqueness

3-Bromo-2-(cyclopentyloxy)pyridine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

3-bromo-2-cyclopentyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRZUVKOBQJBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716541
Record name 3-Bromo-2-(cyclopentyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422557-08-2
Record name 3-Bromo-2-(cyclopentyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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